Benzyl 4-(4-ethynylbenzamido)butanoate
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Overview
Description
Benzyl 4-(4-ethynylbenzamido)butanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an ethynylbenzamido group, and a butanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-ethynylbenzamido)butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(4-ethynylbenzamido)butanoic acid: This step involves the reaction of 4-ethynylbenzoic acid with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting 4-(4-ethynylbenzamido)butanoic acid is then esterified with benzyl alcohol using a dehydrating agent like thionyl chloride (SOCl2) or a similar reagent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-ethynylbenzamido)butanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amido group can be reduced to an amine under suitable conditions.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to amines.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(4-ethynylbenzamido)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-ethynylbenzamido)butanoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-ethynylbenzamido)butanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Benzyl 4-(4-ethynylphenylamino)butanoate: Similar structure but with an amino group instead of an amido group.
Uniqueness
Benzyl 4-(4-ethynylbenzamido)butanoate is unique due to the presence of both the ethynyl and benzyl ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 4-[(4-ethynylbenzoyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-16-10-12-18(13-11-16)20(23)21-14-6-9-19(22)24-15-17-7-4-3-5-8-17/h1,3-5,7-8,10-13H,6,9,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCFODGXQHQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NCCCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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